molecular formula C10H11ClO2 B11997355 2-(Chloromethyl)-2-phenyl-1,3-dioxolane CAS No. 59258-76-3

2-(Chloromethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B11997355
CAS No.: 59258-76-3
M. Wt: 198.64 g/mol
InChI Key: IKZKUFZGNPKWNC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of benzaldehyde with chloroacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while reducing production costs.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of phenylmethanol derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

    Materials Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane involves its reactivity towards nucleophiles, leading to the formation of various substituted products. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3-dioxolane: Lacks the phenyl group, making it less hydrophobic and potentially less reactive.

    2-(Bromomethyl)-2-phenyl-1,3-dioxolane: Similar structure but with a bromine atom, which can lead to different reactivity patterns due to the larger atomic radius and different electronegativity.

    2-(Hydroxymethyl)-2-phenyl-1,3-dioxolane: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-(Chloromethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both a chloromethyl and a phenyl group, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.

Properties

CAS No.

59258-76-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(chloromethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H11ClO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

IKZKUFZGNPKWNC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCl)C2=CC=CC=C2

Origin of Product

United States

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